4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
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Overview
Description
4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The reaction conditions generally include:
Catalyst: Copper(I) iodide (CuI)
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium
Reduction: LiAlH₄ in dry ether
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted triazoles
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can inhibit enzyme activity or modulate receptor function. The pathways involved often include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylacetic acid
Comparison: Compared to these similar compounds, 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts additional stability and reactivity. The presence of the trifluoromethyl group further enhances its biological activity, making it more effective in various applications.
Properties
Molecular Formula |
C9H6F3N3 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI Key |
NCZGZQWRTIFQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)C(F)(F)F |
Origin of Product |
United States |
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